Crystal Violet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water, chloroform

In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL

Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene

In water, 4,000 mg/L at 25 °C

Synonyms

Canonical SMILES

Crystal Violet in Cell Biology Research

Nuclear Staining

Crystal violet acts as a cationic dye, meaning it has a positive charge that attracts to the negatively charged phosphate groups in DNA []. This property makes it a valuable tool for staining cell nuclei, allowing researchers to visualize and quantify cellular DNA content. The intensity of the stain is proportional to the amount of DNA present, which can be helpful in studies investigating cell proliferation and cell cycle progression [].

Cell Counting

By staining the nuclei of adherent cells (cells that grow attached to a surface), crystal violet allows researchers to perform cell counts. After staining and lysing (breaking open) the cells, the amount of released crystal violet can be measured using a spectrophotometer. This measurement correlates with the number of cells present in the sample [].

Crystal Violet in Microbiology Research

Crystal violet plays a significant role in microbiology research, particularly in bacterial identification:

Gram Staining

Crystal violet is the primary stain used in the Gram staining technique, a cornerstone of bacterial classification []. This technique differentiates bacteria based on their cell wall structure. Crystal violet initially stains all bacteria, but subsequent steps using decolorizer and counterstain differentiate between Gram-positive and Gram-negative bacteria [].

Antimicrobial Assays

Crystal violet can also be used in assays to assess the effectiveness of antimicrobial agents (antibiotics, antifungals). The dye binds to cells, and viable cells can take up the stain. By measuring the amount of crystal violet retained by the cells after treatment with an antimicrobial agent, researchers can determine the agent's efficacy in killing or inhibiting the growth of microorganisms [].

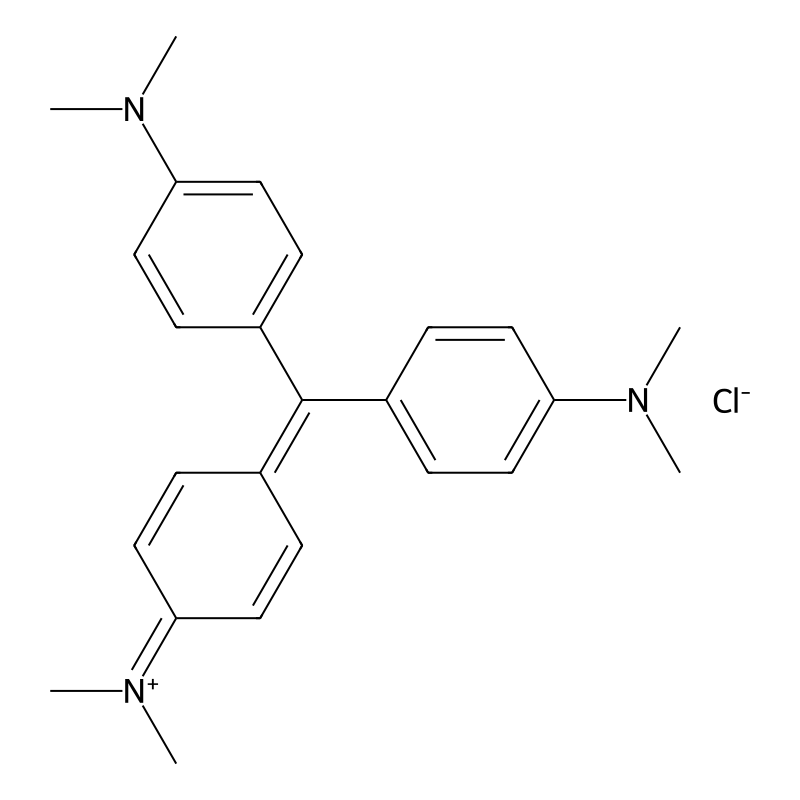

Crystal violet, also known as hexamethyl pararosaniline chloride, is a triarylmethane dye that exhibits a vibrant violet color when dissolved in water. It is characterized by its extensive system of alternating single and double bonds, which contributes to its color through a phenomenon called conjugational conformation. This compound has been historically significant in microbiology, particularly in the Gram staining process, where it serves as a primary stain for differentiating bacterial species based on their cell wall properties .

The chemical formula for crystal violet is C₅₅H₅₈ClN₄, and it has a molar mass of approximately 373.85 g/mol. The dye is soluble in water and alcohol but is insoluble in non-polar solvents. Its intense color is due to the presence of multiple aromatic rings that allow for resonance stabilization of the electronic structure, making it an effective dye for various applications .

Crystal violet's mechanism of action depends on the specific application.

- Hydrolysis Reaction: Crystal violet can be hydrolyzed in alkaline conditions, particularly in the presence of sodium hydroxide. This reaction is endothermic and results in the formation of a colorless product as the conjugational structure is disrupted. The hydrolysis reaction can be represented as follows:The activation energy for this reaction has been determined to be approximately 60.57 kJ/mol .

- Gram Staining Reaction: During the Gram staining process, crystal violet interacts with iodine to form a complex that precipitates within bacterial cells. This interaction is crucial for differentiating between Gram-positive and Gram-negative bacteria .

Crystal violet exhibits significant biological activity, including:

- Antibacterial Properties: It has been used as a topical antiseptic due to its effectiveness against various bacterial strains.

- Antifungal Activity: Crystal violet is also effective against certain fungi, making it useful in treating fungal infections.

- Anthelmintic Properties: It has been employed as a vermicide to eliminate parasitic worms .

Despite its historical importance, the use of crystal violet has declined with the advent of more effective and less toxic alternatives.

The synthesis of crystal violet can be achieved through several methods:

- Original Method: Developed by Alfred Kern and Heinrich Caro, this method involves reacting dimethylaniline with phosgene to form an intermediate compound, which is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid .

- Condensation Reaction: A more modern approach involves the condensation of formaldehyde with dimethylaniline to produce a leuco dye, which is subsequently oxidized to form crystal violet:This leuco dye can then be oxidized using agents such as manganese dioxide to yield crystal violet .

Crystal violet has a wide range of applications, including:

- Histological Staining: Used extensively in laboratories for staining tissues and cells.

- Microbiology: As a primary stain in Gram staining techniques for bacterial classification.

- Antiseptic Use: Historically used as a topical antiseptic and antifungal agent.

- Dyeing Textiles: Utilized in the textile industry for dyeing fabrics due to its vibrant color .

Studies have focused on understanding the interactions of crystal violet with various compounds:

- Interaction with Sodium Hydroxide: The reaction kinetics between crystal violet and sodium hydroxide have been extensively studied, revealing first-order kinetics dependent on both reactants. The hydrolysis reaction demonstrates how hydroxide ions can effectively decolorize the dye by disrupting its resonance structure .

- Complex Formation: Crystal violet forms insoluble complexes when reacted with iodide ions during the Gram staining process, highlighting its role in microbiological applications .

Several compounds share structural similarities with crystal violet, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Violet 10B | Triarylmethane dye | Mixture of methylated pararosanilines |

| Malachite Green | Triarylmethane dye | Used primarily as an antifungal agent |

| Safranin O | Basic dye | Commonly used as a counterstain in Gram staining |

| Fuchsine | Triarylmethane dye | Used in histology and microbiology |

Crystal violet stands out due to its specific application in Gram staining and its unique structural properties that allow for extensive resonance stabilization, contributing to its vibrant color. Its broad-spectrum antibacterial properties further distinguish it from similar compounds that may not possess the same level of efficacy against bacteria .

Crystal Violet was first synthesized in 1883 by Alfred Kern working at the firm of Bindschedler & Busch in Basel [1]. The original synthesis route developed by Kern in collaboration with Heinrich Caro represents the foundational method for producing this important triarylmethane dye [1] [2]. This pioneering approach became known as the Kern and Caro process and established the fundamental chemistry underlying Crystal Violet production.

The Kern and Caro process involves a two-step synthetic pathway that begins with the preparation of an intermediate compound. The first step involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone, commonly known as Michler's ketone [1] . This reaction utilizes the Friedel-Crafts acylation mechanism, where phosgene serves as the acylating agent and dimethylaniline acts as the electron-rich aromatic substrate [4]. The reaction proceeds according to the following stoichiometry:

COCl₂ + 2 C₆H₅N(CH₃)₂ → (CH₃)₂NC₆H₄)₂CO + 2 HCl

The formation of Michler's ketone represents a crucial intermediate step, as this compound serves as the carbonyl-containing precursor necessary for the subsequent dye formation reaction [4] [5]. The strong electron-donating properties of the dimethylamino groups in dimethylaniline facilitate the electrophilic aromatic substitution reaction with phosgene [5].

The second step of the Kern and Caro process involves the condensation of Michler's ketone with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid [1] [6] . This reaction transforms the ketone functionality into the characteristic triarylmethane structure of Crystal Violet. The phosphorus oxychloride serves as both a Lewis acid catalyst and a chlorinating agent, facilitating the formation of the central carbocation that defines the dye's chromophore [6] .

The historical significance of the Kern and Caro process extends beyond its role as the first synthetic route to Crystal Violet. This methodology established important principles for triarylmethane dye synthesis that influenced the development of related compounds such as Malachite Green and other methyl violet derivatives [7] [4]. The process demonstrated the effectiveness of using phosgene as a coupling agent for aromatic amines, a strategy that became widely adopted in dye chemistry [8] [9].

Crystal Violet was patented by Caro in 1883 and received its name because of the distinctive violet crystalline appearance of the pure compound [9]. The development of this synthesis route represented a significant advancement in synthetic organic chemistry, as it provided a reliable method for producing a dye with superior staining properties compared to previously available natural colorants [7] [2].

Modern Condensation Approaches Using Formaldehyde

Contemporary Crystal Violet synthesis has evolved to include alternative methods that utilize formaldehyde as a key reagent, offering advantages in terms of reagent availability, safety, and environmental considerations compared to the original phosgene-based routes. The formaldehyde condensation approach represents a significant advancement in synthetic methodology for this important triarylmethane dye.

The modern formaldehyde-based synthesis involves the direct condensation of formaldehyde with dimethylaniline to form an intermediate leuco compound [1] [10] . This reaction proceeds through a nucleophilic addition mechanism where the electron-rich dimethylaniline attacks the electrophilic carbonyl carbon of formaldehyde. The stoichiometry of this condensation reaction is:

CH₂O + 3 C₆H₅N(CH₃)₂ → CH(C₆H₄N(CH₃)₂)₃ + H₂O [1] [10]

The reaction typically requires acidic conditions to protonate the formaldehyde and increase its electrophilicity [12]. The condensation proceeds through the formation of carbinol intermediates that subsequently undergo dehydration to yield the final leuco dye structure. This leuco compound, also known as leucogentian violet, is characterized by its colorless appearance and represents the reduced form of the final dye [12].

The formaldehyde condensation method offers several procedural advantages over the traditional Kern and Caro process. Formaldehyde is significantly safer to handle than phosgene, which is highly toxic and requires specialized safety equipment . Additionally, formaldehyde is more readily available and less expensive than phosgene, making the process more economically viable for industrial applications [12].

The mechanism of the formaldehyde condensation involves multiple steps of nucleophilic attack and subsequent rearrangement. Initially, one molecule of dimethylaniline attacks formaldehyde to form a hydroxymethyl intermediate. This intermediate can then react with additional dimethylaniline molecules through electrophilic aromatic substitution, eventually leading to the formation of the triarylmethane structure [12]. The reaction conditions, including temperature, pH, and solvent choice, significantly influence the yield and purity of the resulting leuco dye.

Industrial implementation of the formaldehyde condensation approach requires careful optimization of reaction parameters. The reaction is typically conducted in aqueous or alcoholic media with controlled pH to maximize the formation of the desired product while minimizing side reactions [12]. Temperature control is crucial, as elevated temperatures can lead to decomposition of the formaldehyde or unwanted polymerization reactions.

The leucogentian violet intermediate produced through formaldehyde condensation serves as a versatile precursor for various triarylmethane dyes beyond Crystal Violet [12]. By varying the aniline derivatives used in the condensation reaction, manufacturers can produce a range of related dyes with different color properties and applications. This synthetic flexibility has made the formaldehyde condensation approach particularly valuable for industrial dye production.

Oxidation Mechanisms in Dye Formation

The transformation of the colorless leuco dye intermediate into the characteristic violet-colored Crystal Violet requires a carefully controlled oxidation process that establishes the chromophoric system responsible for the dye's optical properties. This oxidation step represents a critical phase in Crystal Violet synthesis, as it determines both the color intensity and the chemical stability of the final product.

The oxidation of the leuco dye involves the conversion of the central carbon atom from its reduced triarylmethane state to the oxidized carbocationic form that defines the Crystal Violet chromophore [1] [10]. This transformation can be represented by the general equation:

CH(C₆H₄N(CH₃)₂)₃ + HCl + ½ O₂ → [C(C₆H₄N(CH₃)₂)₃]Cl + H₂O [1] [10]

Several oxidizing agents have been employed successfully for this transformation, each offering distinct advantages and limitations. Molecular oxygen represents the most environmentally benign oxidizing agent and is commonly used in industrial applications due to its low cost and ready availability [1] [13]. The oxygen-mediated oxidation typically requires elevated temperatures and may benefit from the presence of metal catalysts to enhance reaction rates.

Manganese dioxide has emerged as a particularly effective oxidizing agent for the leuco dye to Crystal Violet conversion [1] [14]. The oxidation mechanism involving manganese dioxide proceeds through a heterogeneous process where the leuco dye molecules adsorb onto the manganese dioxide surface and undergo electron transfer to form the colored cationic species [14]. Research has demonstrated that manganese dioxide nanoparticles exhibit enhanced catalytic activity due to their high surface area and improved contact with the substrate molecules [14].

The oxidation kinetics are significantly influenced by reaction conditions including pH, temperature, and the concentration of oxidizing agent [13]. Studies have shown that the oxidation rate increases with pH, with optimal conditions typically occurring in neutral to slightly basic media [13]. The presence of hydrogen peroxide can accelerate the oxidation process, particularly when combined with other oxidizing agents such as manganese dioxide [14] [13].

Advanced oxidation processes utilizing hydroxyl radicals have been investigated as alternative methods for the leuco dye oxidation [13]. These processes generate highly reactive hydroxyl radicals through the decomposition of hydrogen peroxide, either thermally or through catalytic mechanisms. The hydroxyl radicals attack the leuco dye molecules, facilitating rapid oxidation to the colored form. However, these methods require careful control to prevent over-oxidation that could lead to dye degradation [13].

The mechanism of oxidation involves the removal of electrons from the central carbon atom of the triarylmethane structure, resulting in the formation of a carbocation that is stabilized by resonance with the surrounding aromatic rings [15] [16]. The dimethylamino groups attached to the aromatic rings serve as electron-donating substituents that stabilize the positive charge through resonance delocalization. This electronic stabilization is crucial for the formation of the stable colored cation that characterizes Crystal Violet.

Industrial oxidation processes must balance reaction efficiency with product quality considerations. Excessive oxidation conditions can lead to the formation of undesired byproducts or degradation of the dye molecule, resulting in reduced color intensity or altered spectral properties [13]. Conversely, insufficient oxidation results in incomplete conversion of the leuco dye, leading to weak coloration and poor dye performance.

The choice of oxidizing agent also influences the environmental impact of the synthesis process. While molecular oxygen offers the advantage of producing only water as a byproduct, other oxidizing agents may generate waste products that require treatment or disposal [14] [13]. The development of catalytic oxidation systems that can efficiently utilize molecular oxygen while maintaining high conversion rates represents an important focus of current research in sustainable dye synthesis.

Industrial-Scale Purification Techniques

The industrial production of Crystal Violet requires sophisticated purification methods to achieve the high purity levels demanded by commercial applications. The crude dye obtained from the synthesis process typically contains various impurities including unreacted starting materials, byproducts from side reactions, and residual catalysts or oxidizing agents. Effective purification is essential to ensure consistent color properties, chemical stability, and performance characteristics of the final product.

Recrystallization represents the primary purification method employed in industrial Crystal Violet production [6] [17] [18]. This technique exploits the differential solubility of Crystal Violet and its impurities in various solvents to achieve separation and purification. The process involves dissolving the crude dye in a heated solvent system where both the desired product and impurities are soluble, followed by controlled cooling to precipitate pure Crystal Violet crystals while leaving impurities in solution [17] [18].

The selection of appropriate solvents for recrystallization is crucial for achieving optimal purification results. Hot water has been widely used as a recrystallization solvent for Crystal Violet due to the compound's high solubility at elevated temperatures and significantly reduced solubility at room temperature [6] [19]. This large temperature-dependent solubility difference provides an effective driving force for selective crystallization. The recrystallization process typically involves heating the crude dye solution to near the boiling point of water, followed by gradual cooling to ambient temperature [19].

Industrial recrystallization systems employ controlled cooling rates to optimize crystal formation and purity [17] [20]. Slow cooling generally produces larger, more uniform crystals with higher purity, while rapid cooling may result in smaller crystals that can trap impurities within the crystal lattice [20] [19]. The cooling rate must be carefully balanced to achieve acceptable production throughput while maintaining product quality standards.

Advanced industrial purification systems incorporate multiple recrystallization stages to achieve progressively higher purity levels [6] [17]. Each recrystallization cycle typically removes a portion of the remaining impurities, with the law of diminishing returns applying to successive purification steps. Industrial practice often involves two to three recrystallization cycles to achieve commercial purity specifications while maintaining economic viability.

Hydrochloric acid treatment has been identified as an effective method for removing specific impurities and enhancing the purification process [6] [21]. The acid treatment can convert certain impurities into more soluble forms that are more easily separated during subsequent recrystallization steps. Additionally, hydrochloric acid can serve to protonate basic impurities, altering their solubility characteristics and facilitating their removal [21].

Industrial purification systems have been developed specifically for triphenylmethane compounds, including Crystal Violet [22]. These processes typically involve mixing the water-soluble salt of the dye with a water-immiscible solvent and an inorganic base to produce a solvent-soluble free base form of the dye [22]. This approach allows for the selective extraction of the dye into the organic phase while leaving water-soluble impurities in the aqueous phase. Subsequent treatment with hydrochloric acid converts the free base back to the desired salt form [22].

The implementation of continuous purification processes represents an advancement in industrial-scale Crystal Violet production [23]. These systems allow for the continuous processing of crude dye solutions through integrated purification stages, reducing batch processing time and improving overall production efficiency [23]. Continuous systems can incorporate automated control of temperature, pH, and solvent composition to maintain consistent purification conditions.

Quality control during industrial purification involves spectroscopic monitoring to ensure complete removal of impurities that could affect the dye's optical properties [5]. High-performance liquid chromatography systems are employed to separate and quantify Crystal Violet from related compounds such as Michler's ketone and other synthetic intermediates [5]. This analytical monitoring ensures that purification processes achieve the required purity specifications for commercial applications.

The economic optimization of industrial purification processes requires balancing the costs of solvents, energy consumption, and processing time against the value gained from improved product purity [17] [20]. Advanced process control systems monitor key parameters throughout the purification process to minimize waste generation and maximize yield recovery while maintaining product quality standards.

Crystal violet exhibits extraordinary pH-dependent chromatic transitions that serve as the foundation for its widespread application as an acid-base indicator. The color changes are mechanistically driven by protonation and deprotonation processes involving the amino groups within the triarylmethane structure [3] [4]. This pH-responsive behavior results from alterations in the electronic conjugation system and charge distribution throughout the molecule.

The chromatic transition mechanism involves the protonation of nitrogen atoms in acidic conditions, which fundamentally alters the molecular orbital energy gaps and consequently shifts the absorption wavelength [3]. In strongly acidic solutions with pH below -1.0, crystal violet appears yellow as it absorbs violet and blue light wavelengths around 420 nm [3] [5]. As the pH increases progressively, the compound transitions through a spectrum of colors including green, blue-green, blue, and finally blue-violet [3] [6].

The transition from yellow to violet occurs over a pH range of approximately -1.0 to 2.6, with the most dramatic color changes observed between pH 0.8 and 2.0 [1] [3]. At pH values above 2.6, crystal violet maintains its characteristic blue-violet appearance with an absorption maximum at 590 nm [1] [5]. The pKa value of 9.4 at 25°C indicates that the compound remains predominantly in its cationic form across physiological pH ranges [1].

The mechanistic understanding of these transitions reveals that the amino groups can accept protons in acidic conditions, causing increased positive charge on the molecule [3]. This protonation alters the energy gaps between molecular orbitals, resulting in visible color changes that are both reversible and reproducible. The equilibrium between protonated and deprotonated forms shifts dynamically with pH changes, enabling precise colorimetric determinations [3] [7].

Solubility Profiles in Polar and Non-Polar Solvents

The solubility behavior of crystal violet demonstrates a pronounced dependence on solvent polarity, reflecting the ionic nature of the compound and its extensive conjugated system. In polar solvents, crystal violet exhibits high solubility due to favorable electrostatic interactions between the cationic dye and polar solvent molecules [8] [9]. Water solubility ranges from 16 to 50 g/L at 25-27°C, while ethanol shows significantly higher solubility at 13.87% in 95% ethanol solutions [1].

The compound displays excellent solubility in polar organic solvents including methanol, chloroform, and acetone, where solvation is facilitated by dipole-ion interactions [1] [8]. In contrast, non-polar solvents such as toluene, cyclohexane, and benzene exhibit limited solubility for crystal violet, primarily due to the inability of these solvents to stabilize the ionic structure [8] [9].

The solvent-dependent spectroscopic behavior provides additional insights into solvation mechanisms. In non-polar solvents, crystal violet exists as an ion-pair complex with its counterion, resulting in distinct spectral characteristics with well-resolved absorption bands [8] [9]. The visible absorption spectrum in non-polar solvents shows two clearly separated maxima at approximately 535 nm and 605 nm, with a separation of about 65 nm [8].

Conversely, in polar solvents, the compound exists as a solvated ion where the counterion is effectively separated and solvated independently [8] [9]. This solvation pattern leads to heavily overlapped absorption bands with a reduced separation of approximately 30 nm [8]. The spectral changes upon addition of polar solvents to non-polar solutions are dramatic, reflecting the fundamental alterations in molecular environment and ion-pairing behavior [8] [10].

Temperature effects on solubility further illuminate the solvation mechanisms. In alcoholic solutions, the short wavelength absorption component decreases with temperature reduction, suggesting decreased solvent-solute interactions due to increased self-association of solvent molecules [8] [9]. This behavior contrasts with non-polar solvents where spectral properties remain virtually unchanged over wide temperature ranges [8].

Spectroscopic Characteristics

Crystal violet exhibits comprehensive spectroscopic properties spanning ultraviolet, visible, and near-infrared regions, making it an excellent model compound for photophysical studies. The compound's spectroscopic behavior is intimately connected to its extended conjugated system and environmental interactions, providing detailed information about molecular structure and solvation dynamics.

UV-Vis Absorption Spectra Analysis

The ultraviolet-visible absorption spectrum of crystal violet encompasses multiple absorption bands that provide detailed information about electronic transitions and molecular environment. The compound exhibits characteristic absorption maxima at 208 nm, 250 nm, 304 nm, and the prominent visible absorption at 590-592 nm [11] [12]. These absorption bands correspond to different electronic transitions within the extended conjugated system of the triarylmethane structure.

The primary visible absorption maximum at 590 nm is responsible for the characteristic violet color of the compound in aqueous solutions [1] [11]. This absorption band exhibits an extinction coefficient of ≥1750 M⁻¹cm⁻¹ in water, indicating strong light absorption and making crystal violet highly suitable for spectrophotometric applications [1]. The high extinction coefficient reflects the allowed nature of the electronic transition and the extensive conjugation present in the molecular structure.

Solvent effects dramatically influence the UV-Vis absorption characteristics of crystal violet. In polar solvents, the absorption spectrum shows a single, broad absorption band with maximum absorption around 590 nm [8] [10]. However, in non-polar solvents, the spectrum resolves into two distinct peaks with maxima at approximately 535 nm and 605 nm, separated by about 65 nm [8]. This spectral behavior reflects the different solvation states and molecular symmetry breaking in various solvent environments [10] [13].

The environmental dependence of absorption spectra arises from symmetry breaking of the D₃ symmetry of the crystal violet molecule [10] [13]. In polar solvents, electrostatic interactions with the condensed phase environment cause symmetry breaking, leading to increased splitting between absorption bands of two low-lying excited states [10]. This phenomenon demonstrates the importance of explicit environmental interactions in determining spectroscopic properties.

Temperature effects on absorption spectra provide additional mechanistic insights. In alcoholic solutions, lowering temperature causes the disappearance of the short wavelength absorption component, suggesting decreased solvent-solute interactions due to increased self-association of solvent molecules [8] [9]. This temperature dependence contrasts with behavior in non-polar solvents where spectral properties remain stable across wide temperature ranges [8].

Fluorescence Emission Properties

Crystal violet demonstrates complex fluorescence emission properties that are highly dependent on solvent environment and molecular interactions. The compound exhibits fluorescence with excitation maximum at 595 nm and emission maximum at 635-636 nm in glycerol solutions [14] [15]. These fluorescence characteristics make crystal violet compatible with standard fluorescence detection systems, particularly those utilizing Texas Red filter configurations [14].

The fluorescence quantum yield of crystal violet is relatively low at 0.019, indicating that non-radiative decay processes compete effectively with fluorescence emission [16]. This low quantum yield suggests significant internal conversion and intersystem crossing pathways that deplete the excited state population before fluorescence can occur [16]. The quantum yield is influenced by solvent viscosity, with higher viscosity generally leading to increased fluorescence efficiency due to reduced non-radiative decay rates.

Solvent effects on fluorescence emission are particularly pronounced for crystal violet derivatives. Crystal violet lactone demonstrates dual fluorescence behavior in polar aprotic solvents, exhibiting two emission bands designated as CTA and CTB states [17] [18]. The CTA state corresponds to a polar excited state with a dipole moment of approximately 10.7 D, while the CTB state represents a highly polar charge-transfer state with a dipole moment of approximately 25.2 D [18].

The dual fluorescence phenomenon arises from excited state intramolecular electron transfer reactions that are controlled by solvation dynamics [17] [19]. The CTA → CTB transformation occurs on picosecond timescales and is highly sensitive to solvent polarity, viscosity, and hydrogen bonding capability [17]. In viscous solvents such as ethylene glycol and glycerol, only single emission from the CT_A state is observed due to restricted molecular motion that prevents the electron transfer process [20].

Time-resolved fluorescence measurements reveal complex multiexponential decay kinetics that are solvent-dependent [17] [19]. The decay time constants do not directly correlate with known solvation times, suggesting that the fluorescence dynamics are controlled by time-dependent electron transfer rates rather than simple solvation processes [19]. This behavior indicates that the relative energetics of the excited states change dynamically during the solvation process, creating conditions where forward and backward electron transfer rates become temporarily equal [19].

Purity

Physical Description

Color/Form

Green powder

Bright blue-violet crystals

Exact Mass

LogP

log Kow = 0.51

Appearance

Melting Point

215 °C (decomposes)

Storage

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Gentian violet has been used in medicine for almost 100 years: as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas' disease. ...

THERAPEUTIC CATEGORY: Anti-infective (topical). Has been used as anthelmintic (Nematodes), Blood additive to prevent transmission of Chagas disease by blood transfusion

THERAPEUTIC CATEGORY (VET): Anti-infective (topical); mycostatic agent in poultry feed

...Acts against the causative organism of Vincent's angina & against many strains of Monilia, Torula, Epidermophyton, & Trichophyton. Among the many conditions which have been treated ... cystitis & urethritis, suppurating joint infections, eczematoid dermatitis, furunculosis, recurrent dermatomycosis, chronic ulcers, bed sores, impetigo, pruritus ani, leukorrhea & vaginitis, etc. The drug has been largely outmoded by antibiotics & systemic antibacterial drugs, not so much because of its inefficacy but because of its cosmetic effects & staining of clothing. /Former/

The dye has been employed in the treatment of burns. This forms a pliable eschar & helps to control infection from gram-positive organisms. However, it is little used today for this purpose. Gentian violet is ... an effective anthelmintic useful in the treatment of strongyloides & oxyuris infestations. /Former/

Gentian violet is bacteriostatic & bactericidal to gram-positive bacteria & to many fungi. Gram-negative & acid-fast bacteria are very resistant to the drug. Once widely employed in the control of many types of infections. It has been used for superficial pyogenic infections, impetigo, Vincent's infection, & chronic & irritative lesions & dermatitides. It is still occasionally employed in treatment of fungal infections. For direct application to tissues, the dye is used in concentrations of 0.02% to 1%. Vaginal suppositories contain 17 mg, while vaginal tablets contain 2 mg. For instillations in closed cavities, the concentration is reduced to 0.01%. /Former/

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Drug Warnings

Oral ulceration developed in 6 neonates who were treated for oral candidiasis with gentian (crystal) violet. A 0.5 or 1% aq soln was used and applications were made twice daily.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Methods of Manufacturing

The dyes are manufactured by oxidizing a mixture of aniline and p-toluidine, the oxidizing agent most commonly used being arsenic acid. Nitrobenzene has also been used. Pure Basic Violet 3 has been made by the action of carbonyl chloride (phosgene) on N,N-dimethylaniline.

General Manufacturing Information

FDA has determined that neither Basic Violet 1 nor Basic Violet 3 is generally recognized as safe for use in animal feed or safe and effective for any veterinary drug use (21CFR500.29 and 21CFR500.30).

FDA has not approved the /use of gentian violet/ antibiotic as a drug in aquacultured food-producing animals

Prior to about 1950 gentian violet was found in most copying or indelible pencils. They were the cause of many serious ocular injuries. Accidents in which small bits of the writing tip became imbedded in the cornea led frequently to necrosis and permanent opacification. In more recent years pencil manufacturers have replaced gentian violet with acidic (anionic) dyes which are not recognized to produce such damage.

Gentian violet added to the culture media served as a selective factor for auxotrophic mutants of Escherichia coli, permitting growth of the auxotrophs but inhibiting that of the nonmutated parent strains. Thus, gentian violet could be useful tool in the isolation of induced mutants, both in commercial & applied situations & in the selection of mutants for fundamental research.

Analytic Laboratory Methods

High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in animal feed and wastewater at levels of 1,000 ppm down to 10 ppb and 10 ppb, respectively.

Clinical Laboratory Methods

Dates

Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.

Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.

Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.

M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.

G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.

Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.

H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.

A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.

"Camptothecin". DrugBank. Retrieved 9 October 2016.

D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.

M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.

Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.

Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.

F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.

M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.

M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.

Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.

"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.

Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.

Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.

New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.

Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).

Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).

Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).

Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).